molecular formula C25H25N5O3 B11024692 2-(4-benzylpiperazin-1-yl)-5-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]pyrimidine-4,6(1H,5H)-dione

2-(4-benzylpiperazin-1-yl)-5-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]pyrimidine-4,6(1H,5H)-dione

Cat. No.: B11024692
M. Wt: 443.5 g/mol
InChI Key: MSFZWTWCSAMJTK-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-5-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]pyrimidine-4,6(1H,5H)-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-5-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]pyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-benzylpiperazine derivative through the reaction of piperazine with benzyl chloride under basic conditions.

    Quinoline Derivative Synthesis: The quinoline derivative is synthesized separately, often starting from aniline derivatives through cyclization reactions.

    Coupling Reaction: The piperazine derivative is then coupled with the quinoline derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Pyrimidine Dione Formation: The final step involves the formation of the pyrimidine dione moiety through a cyclization reaction, typically using urea or thiourea under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and quinoline moieties, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the quinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Catalysts: N,N’-dicyclohexylcarbodiimide (DCC), acids, bases

Major Products Formed

    Oxidation Products: Oxidized derivatives of the piperazine and quinoline moieties

    Reduction Products: Reduced quinoline derivatives

    Substitution Products: Substituted benzyl derivatives

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-5-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]pyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-5-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects through:

    Receptor Binding: Binding to specific receptors, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biological processes.

    Pathway Modulation: Affecting various cellular pathways, including those related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-benzylpiperazin-1-yl)-2-oxoethyl](phenyl)amino]acetic acid
  • **4-benzylpiperazin-1-yl)acetic acid

Uniqueness

2-(4-benzylpiperazin-1-yl)-5-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]pyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and modulate various biological pathways makes it a valuable compound for research and development.

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-[(2-oxo-1H-quinolin-4-yl)methyl]-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C25H25N5O3/c31-22-15-18(19-8-4-5-9-21(19)26-22)14-20-23(32)27-25(28-24(20)33)30-12-10-29(11-13-30)16-17-6-2-1-3-7-17/h1-9,15,20H,10-14,16H2,(H,26,31)(H,27,28,32,33)

InChI Key

MSFZWTWCSAMJTK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(C(=O)N3)CC4=CC(=O)NC5=CC=CC=C54

Origin of Product

United States

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